1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been used as a model compound for studying the structure-activity relationship of drugs, as a structural probe for enzyme-inhibitor interactions, and as a tool for studying the pharmacological effects of drugs. In addition, this compound has been used as a substrate for in vitro enzyme assays and as an inhibitor of protein-protein interactions.
Mechanism of Action
The mechanism of action of 1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate is not fully understood. However, it is believed that it acts as an inhibitor of protein-protein interactions. It is thought to bind to a specific protein, inhibiting the interaction between that protein and its target. This inhibition can be used to study the effects of drugs on protein-protein interactions, as well as to identify potential drug targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known to have an inhibitory effect on protein-protein interactions, which can be used to study the effects of drugs on these interactions. In addition, this compound has been shown to have an anti-inflammatory effect in animal studies.
Advantages and Limitations for Lab Experiments
The primary advantage of using 1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate in laboratory experiments is its ability to act as an inhibitor of protein-protein interactions. This makes it a useful tool for studying the effects of drugs on these interactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is not very stable and can degrade over time.
Future Directions
There are a number of potential future directions for research on 1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate. One potential area of research is to further study the biochemical and physiological effects of this compound. Another potential area of research is to explore the potential applications of this compound in drug discovery and development. Additionally, further research into the mechanism of action of this compound could be conducted to better understand how it works. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate can be synthesized through a number of methods. One of the most common is a reaction of 1-t-butyl 3-methyl piperidine-1,3-dicarboxylic acid with 2-hydroxyethyl chloride. This reaction is catalyzed by a base such as potassium carbonate and proceeds in a one-pot reaction in aqueous media. The product is then purified by recrystallization from an appropriate solvent, such as ethanol.
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-9-10(12(17)19-4)5-6-11(15)7-8-16/h10-11,16H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQXIFWBYPDZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1CCO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.